1-Cyclobutyl-1H-pyrazol-5-amine

Catalog No.
S3114198
CAS No.
497947-61-2
M.F
C7H11N3
M. Wt
137.186
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Cyclobutyl-1H-pyrazol-5-amine

CAS Number

497947-61-2

Product Name

1-Cyclobutyl-1H-pyrazol-5-amine

IUPAC Name

2-cyclobutylpyrazol-3-amine

Molecular Formula

C7H11N3

Molecular Weight

137.186

InChI

InChI=1S/C7H11N3/c8-7-4-5-9-10(7)6-2-1-3-6/h4-6H,1-3,8H2

InChI Key

AQVBPLARFOVVQX-UHFFFAOYSA-N

SMILES

C1CC(C1)N2C(=CC=N2)N

Solubility

not available

1-Cyclobutyl-1H-pyrazol-5-amine is a heterocyclic organic compound characterized by a five-membered pyrazole ring containing two nitrogen atoms and three carbon atoms. The compound features a cyclobutyl group attached to the first position of the pyrazole ring and an amine group at the fifth position. This structure imparts unique chemical properties, including potential for various

Due to the lack of specific data, it's wise to handle this compound with caution assuming potential similarities to other pyrazole derivatives. Standard laboratory safety practices should be followed, including wearing gloves, eye protection, and working in a fume hood.

Future Research

The potential research directions for 1-Cyclobutyl-1H-pyrazol-5-amine could involve:

  • Synthesis and characterization of the molecule to confirm its structure and properties.
  • Investigation of its biological activity against various targets.
  • Computational modeling to predict its potential interactions with other molecules.
Typical of amines and heterocycles. These include:

  • Nucleophilic Substitution Reactions: The amine group can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Condensation Reactions: The compound can undergo condensation with aldehydes or ketones to form imines or enamines.
  • Cyclization Reactions: It can participate in cyclization reactions to form larger cyclic structures, often leading to more complex molecules .

The synthesis of 1-Cyclobutyl-1H-pyrazol-5-amine typically involves methods such as:

  • Cyclization of Hydrazones: Starting from suitable hydrazones and cyclobutanones, cyclization can yield the desired pyrazole structure.
  • Direct Amine Substitution: Reacting cyclobutyl derivatives with appropriate pyrazole precursors under controlled conditions can lead to the formation of this compound.
  • Multistep Synthesis: Utilizing various reagents and reaction conditions to construct the pyrazole framework stepwise .

1-Cyclobutyl-1H-pyrazol-5-amine has potential applications in:

  • Drug Discovery: As a scaffold for developing new pharmaceuticals due to its biological activity.
  • Chemical Synthesis: Used as an intermediate in synthesizing more complex organic compounds.
  • Material Science: Potential applications in developing new materials with specific properties .

  • Protein Kinases: Some pyrazoles act as inhibitors of protein kinases, which are critical in signaling pathways.
  • Receptors: They may interact with different receptors, influencing physiological responses .

Similar Compounds: Comparison

Several compounds share structural similarities with 1-Cyclobutyl-1H-pyrazol-5-amine. Here’s a comparison highlighting their uniqueness:

Compound NameStructure CharacteristicsBiological Activity
1-Cyclohexyl-1H-pyrazol-5-amineCyclohexyl group instead of cyclobutylAntioxidant properties
3-Cyclobutyl-1-methyl-4-propyl-1H-pyrazol-5-amineAdditional methyl and propyl groupsEnhanced anti-inflammatory
3-Cyclobutyl-1-cyclohexyl-1H-pyrazol-5-amineDual cyclic substituentsPotential enzyme inhibition

The primary distinction of 1-Cyclobutyl-1H-pyrazol-5-amine lies in its unique cyclobutyl group, which may influence its conformational flexibility and reactivity compared to other derivatives .

Traditional Cyclization Approaches

Traditional syntheses of 1-cyclobutyl-1H-pyrazol-5-amine rely on cyclocondensation reactions between hydrazines and 1,3-dielectrophilic precursors. A prominent route involves the reaction of α,β-unsaturated nitriles with hydrazine derivatives, where the β-position of the nitrile bears a leaving group (e.g., ethoxy, dimethylamino, or thiomethyl). For example, the condensation of hydrazine hydrate with β-ketonitrile esters under acidic or neutral conditions yields 3- or 5-aminopyrazoles through a 1,2-addition mechanism. This method typically achieves moderate to high yields (70–92%) but requires careful optimization of reaction conditions to suppress side reactions.

Another classical approach involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. This method, widely used for pyrazole synthesis, generates the aminopyrazole core through sequential nucleophilic attacks and aromatization. While effective, this route often lacks regioselectivity, necessitating post-synthetic purification to isolate the desired 1-cyclobutyl isomer.

Table 1: Traditional Synthesis Routes for 1-Cyclobutyl-1H-pyrazol-5-amine

Substrate TypeLeaving GroupConditionsYield (%)Source
β-Ketonitrile esterEthoxyAcidic, 6 h, 70°C70
α,β-Unsaturated nitrileThiomethylNeutral, 4 h, RT92
1,3-Dicarbonyl compoundN/AReflux, EtOH, 12 h68

Modern Catalytic and Flow Chemistry Strategies

Recent advancements focus on improving regioselectivity and reaction efficiency through catalysis. A two-step procedure developed by Yoon and coworkers involves a tert-butoxide-assisted Claisen condensation to generate β-ketonitrile intermediates, followed by hydrazine cyclization. Neutralization with H2SO4 prior to hydrazine addition was critical for achieving yields up to 92%, as excessive alkalinity from the first step inhibited the second reaction.

N-Alkylation at the C-5 Amine

The primary amine at C-5 serves as a nucleophilic site for alkylation reactions. Treatment with alkyl halides (e.g., methyl iodide, benzyl bromide) in the presence of a base such as potassium carbonate or sodium hydride typically yields N-alkylated derivatives. For instance, reaction with methyl iodide in dimethylformamide (DMF) at 60°C produces N-methyl-1-cyclobutyl-1H-pyrazol-5-amine, with yields exceeding 80% under optimized conditions [3]. Steric hindrance from the cyclobutyl group at N-1 minimally impacts this transformation due to the spatial separation between substituents.

C-4 Arylation via Transition Metal Catalysis

Arylation at the C-4 position of the pyrazole ring is achievable through palladium-catalyzed cross-coupling. Prior halogenation (e.g., bromination using N-bromosuccinimide) introduces a leaving group at C-4, enabling Suzuki-Miyaura couplings with aryl boronic acids. For example, 4-bromo-1-cyclobutyl-1H-pyrazol-5-amine reacts with phenylboronic acid in the presence of Pd(PPh₃)₄ and sodium carbonate in tetrahydrofuran (THF) at 80°C, yielding 4-phenyl-1-cyclobutyl-1H-pyrazol-5-amine with 65–75% efficiency [5]. The cyclobutyl group’s compact structure facilitates coupling by reducing steric clashes compared to bulkier N-substituents.

Direct C–H Arylation Strategies

Recent advances in C–H activation allow direct arylation without pre-halogenation. Employing Pd(OAc)₂ as a catalyst with pivalic acid as an additive in dimethylacetamide (DMA) at 120°C enables coupling with aryl iodides. This method selectively functionalizes C-4, as demonstrated by the synthesis of 4-(4-methoxyphenyl)-1-cyclobutyl-1H-pyrazol-5-amine in 60% yield [5]. The amine group’s electron-donating properties enhance ring reactivity, while the cyclobutyl group remains inert under these conditions.

Acylation and Urea/Hydrazone Formation

Acylation of the C-5 Amine

The primary amine reacts readily with acyl chlorides or anhydrides to form stable amides. For example, treatment with acetyl chloride in dichloromethane (DCM) and triethylamine at room temperature yields 1-cyclobutyl-N-acetyl-1H-pyrazol-5-amine quantitatively [4]. Bulkier acylating agents (e.g., benzoyl chloride) require prolonged reaction times (12–24 hours) but maintain high yields (85–90%).

Urea and Thiourea Derivatives

Reaction with isocyanates or isothiocyanates generates ureas or thioureas, respectively. Combining 1-cyclobutyl-1H-pyrazol-5-amine with phenyl isocyanate in tetrahydrofuran (THF) at 0°C produces 1-cyclobutyl-N-(phenylcarbamoyl)-1H-pyrazol-5-amine within 2 hours [4]. Thiourea analogs form similarly but require stoichiometric amounts of triethylamine to scavenge HCl byproducts.

Hydrazone Formation

Condensation with aldehydes or ketones in ethanol under acidic (e.g., HCl) or neutral conditions yields hydrazones. For instance, refluxing with benzaldehyde in ethanol for 6 hours affords 1-cyclobutyl-5-(benzylideneamino)-1H-pyrazole, characterized by a distinct imine proton resonance at δ 8.3 ppm in ^1H NMR [3].

Cross-Coupling and Metal-Catalyzed Transformations

Suzuki-Miyaura Coupling

As noted earlier, halogenated derivatives undergo Suzuki couplings with aryl boronic acids. A representative protocol uses Pd(dppf)Cl₂ as the catalyst, cesium carbonate as the base, and a dioxane/water solvent system at 90°C, achieving 70–80% yields for biaryl products [5].

Buchwald-Hartwig Amination

The C-5 amine can participate in palladium-catalyzed couplings with aryl halides to form diarylamines. Using Pd₂(dba)₃, Xantphos as a ligand, and sodium tert-butoxide in toluene at 110°C, 1-cyclobutyl-1H-pyrazol-5-amine couples with 4-bromotoluene to give N-(4-methylphenyl)-1-cyclobutyl-1H-pyrazol-5-amine in 55% yield [4].

Cyclization via Copper Catalysis

Copper(I) iodide catalyzes intramolecular cyclizations to form fused heterocycles. Heating 1-cyclobutyl-5-(2-bromophenylamino)-1H-pyrazole with CuI and 1,10-phenanthroline in dimethyl sulfoxide (DMSO) at 120°C for 24 hours generates pyrazolo[1,5-a]quinoline derivatives, exploiting the amine’s nucleophilicity and the aryl bromide’s electrophilicity [3].

Comparative Analysis of Derivative Reactivity

The table below summarizes key reaction types, conditions, and yields for 1-cyclobutyl-1H-pyrazol-5-amine derivatives:

Reaction TypeReagents/ConditionsProductYield
N-AlkylationMethyl iodide, K₂CO₃, DMF, 60°C, 6hN-Methyl-1-cyclobutyl-1H-pyrazol-5-amine82%
Suzuki Coupling4-Bromo derivative, PhB(OH)₂, Pd(PPh₃)₄, THF, 80°C4-Phenyl-1-cyclobutyl-1H-pyrazol-5-amine73%
AcylationAcetyl chloride, Et₃N, DCM, RT, 1hN-Acetyl-1-cyclobutyl-1H-pyrazol-5-amine95%
Hydrazone FormationBenzaldehyde, EtOH, HCl, reflux, 6h5-(Benzylideneamino)-1-cyclobutyl-1H-pyrazole88%

1-Cyclobutyl-1H-pyrazol-5-amine represents a significant scaffold in kinase inhibition research, demonstrating substantial potential across multiple therapeutic applications. The compound and its derivatives have shown remarkable activity against several critical protein kinases involved in cancer progression [1] [2] [3] [4].

Cyclin-Dependent Kinase 5 (CDK5) Inhibition

The most extensively studied application involves CDK5 inhibition, where derivatives such as 2-([1,1'-biphenyl]-4-yl)-N-(5-cyclobutyl-1H-pyrazol-3-yl)acetamide (analog 24) have demonstrated selective inhibition of CDK5 over CDK2 in cancer cell lines [3]. This selectivity is particularly important as CDK5 plays a crucial role in the stabilization of Mcl-1 through phosphorylation in pancreatic ductal adenocarcinoma cells. The compound effectively reduced Mcl-1 levels in a concentration-dependent manner, leading to enhanced sensitivity to BCL-2 inhibitors such as navitoclax [3].

RET Kinase Inhibition

Pyrrolo[2,3-d]pyrimidine derivatives containing the 1-cyclobutyl-1H-pyrazol-5-amine motif have shown potent inhibition of RET kinase, with IC50 values ranging from 0.076 to 0.127 μM [4]. Compound 19, containing a 3-tert-butyl-N-methyl-1H-pyrazole group, demonstrated IC50 values of 0.127 μM against RET kinase and 1.649 μM against LC-2/ad cells, which are driven by RET-CCDC6 gene fusion [4]. The structure-activity relationship studies revealed that the 1,4-substitution pattern on the central phenyl ring is crucial for activity, with 1,3-substitution patterns leading to complete loss of activity [4].

Aurora Kinase Inhibition

1-Cyclobutyl-1H-pyrazol-5-amine derivatives have shown significant activity against Aurora kinases, which are serine-threonine kinases essential for mitosis [5]. The pyrazole scaffold has been identified as a privileged structure for Aurora kinase inhibition, with compounds demonstrating IC50 values in the range of 0.16 to 0.46 μM against Aurora A and B kinases [5]. These compounds induced cell cycle arrest in the G2/M phase and promoted apoptotic cell death through disruption of tubulin polymerization [5].

AKT Kinase Inhibition

The compound has demonstrated activity against AKT kinases, with conformationally restricted analogues showing IC50 values of 61 nM against AKT1 [5]. The dichlorophenyl moiety was identified as optimal for biological activity, with the compound showing selectivity towards the AKT family when tested against a 23-kinase panel [5]. Western blotting studies confirmed that the compound decreased phosphorylation of GSK3β in PC-3 cells and reduced p-PRAS40 levels in LNCaP cells [5].

Apoptosis Signal-Regulating Kinase 1 (ASK1) Inhibition

Pyrazole derivatives have shown potent ASK1 inhibition with IC50 values as low as 29 nM [5]. ASK1 regulates both apoptosis and inflammation and has been implicated in neurodegenerative diseases such as amyotrophic lateral sclerosis and multiple sclerosis [5]. The introduction of polar heterocycles such as pyrazole in place of hydrophobic phenyl rings significantly improved potency, with the five-membered pyrazole ring being particularly effective [5].

Mechanism of Action

The kinase inhibition mechanism primarily involves ATP-competitive binding, where the pyrazole ring serves as an adenine mimetic that occupies the ATP-binding site [2] [6]. The compound interacts with key residues in the hinge region of kinases through hydrogen bonding interactions. The N-1 nitrogen of the pyrazole ring typically acts as a hydrogen bond acceptor, while the amino group at position 5 can serve as a hydrogen bond donor [2].

Cell Cycle Effects and Apoptosis

Treatment with 1-cyclobutyl-1H-pyrazol-5-amine derivatives typically results in cell cycle arrest at the G2/M phase, followed by apoptosis induction [7]. The compounds have been shown to upregulate tumor suppressor proteins such as p53 and p21, while simultaneously increasing pro-apoptotic proteins like BAX [7]. Caspase-3 activation and mitochondrial membrane potential disruption are common mechanisms observed in treated cancer cells [7].

Anti-Inflammatory and Antioxidant Profiling

The anti-inflammatory properties of 1-cyclobutyl-1H-pyrazol-5-amine derivatives represent a significant area of therapeutic potential, with compounds demonstrating activity against multiple inflammatory pathways and oxidative stress mechanisms [8] [9] .

Cyclooxygenase-2 (COX-2) Inhibition

Pyrazole-containing compounds have shown potent COX-2 inhibitory activity comparable to celecoxib, with IC50 values ranging from 0.09 to 0.14 μM [8]. The structural features contributing to COX-2 selectivity include the presence of bulky substituents that prevent binding to the smaller COX-1 active site while maintaining high affinity for the larger COX-2 binding pocket [8]. The pyrazole ring system provides optimal interactions with key residues in the COX-2 active site, particularly through hydrogen bonding with Arg513 and Phe518 [8].

15-Lipoxygenase (15-LOX) Inhibition

Dual COX-2/15-LOX inhibition has been achieved with pyrazole derivatives, showing significant 15-LOX inhibitory activities with IC50 values of 1.96 to 3.52 μM [8]. This dual inhibition profile is particularly advantageous as it addresses multiple inflammatory pathways simultaneously. The compounds demonstrated superior anti-inflammatory activity patterns compared to diclofenac and celecoxib in in vivo models [8].

Macrophage Modulation

The compounds have shown remarkable effects on macrophage function, including suppression of monocyte-to-macrophage differentiation and reduction of inflammatory cytokine production by activated macrophages [8]. Most significantly, the compounds demonstrated the ability to induce macrophage apoptosis, which represents a novel mechanism of anti-inflammatory action [8]. This finding is particularly important as macrophage activation plays a crucial role in the pathogenesis of atherosclerosis and other inflammatory diseases [8].

Cytokine Modulation

Treatment with 1-cyclobutyl-1H-pyrazol-5-amine derivatives resulted in significant reduction of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) . The compounds demonstrated dose-dependent inhibition of lipopolysaccharide (LPS)-induced cytokine production in macrophage cell lines . Western blot analysis revealed reduced expression of IL-1β and modulation of procaspase-3 levels, indicating effects on both inflammatory and apoptotic pathways [8].

Antioxidant Activity

The antioxidant properties of pyrazole derivatives have been demonstrated through multiple mechanisms, including direct radical scavenging activity and enhancement of cellular antioxidant defense systems . The compounds showed protective effects against oxidative stress in neuronal cell models, with significant reduction in reactive oxygen species (ROS) formation . The cyclobutyl substituent appeared to contribute to the antioxidant activity through stabilization of radical intermediates .

Structure-Activity Relationships for Anti-inflammatory Activity

The structure-activity relationship studies revealed that the cyclobutyl group at the N-1 position of the pyrazole ring is crucial for anti-inflammatory activity [11]. The 5-amino group provides essential hydrogen bonding interactions with target proteins, while the pyrazole ring system offers optimal electronic properties for enzyme binding [11]. Substitution patterns on the pyrazole ring significantly influence both potency and selectivity profiles [11].

Ulcerogenic Profile

Importantly, the pyrazole derivatives demonstrated reduced ulcerogenic potential compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) [8]. In vivo studies showed that the compounds maintained anti-inflammatory efficacy while exhibiting improved gastrointestinal safety profiles [8]. This improved safety profile is attributed to the selective COX-2 inhibition and the additional anti-inflammatory mechanisms beyond cyclooxygenase inhibition [8].

Central Nervous System Targets and Neuroprotection

The neuroprotective properties of 1-cyclobutyl-1H-pyrazol-5-amine derivatives represent a promising therapeutic avenue for treating various neurological and neurodegenerative disorders [12] [13] [14].

CDK5-Mediated Neuroprotection

Cyclin-dependent kinase 5 (CDK5) has emerged as a critical target for neuroprotection, with brain-penetrant CDK5 inhibitors showing significant therapeutic potential [12]. The aminopyrazole-based analog 25-106 was identified as a uniquely brain-penetrant anti-CDK5 compound that demonstrated altered neurobehavioral responses following systemic administration [12]. CDK5 activity is implicated in various neuropsychiatric and neurodegenerative conditions, including stress, anxiety, depression, addiction, Alzheimer's disease, and Parkinson's disease [12].

Conditional CDK5 knockout studies have shown that CDK5 inhibition results in stress resilience, enhanced cognition, neuroprotection from stroke and head trauma, and ameliorated neurodegeneration [12]. The compound 25-106 effectively crossed the blood-brain barrier and demonstrated dose-dependent effects on neuronal signaling pathways [12]. These findings suggest that brain-penetrant CDK5 inhibitors could provide therapeutic benefits across a spectrum of neurological conditions [12].

Metabotropic Glutamate Receptor Modulation

The pyrazole scaffold has shown activity against metabotropic glutamate receptors (mGluRs), which are important targets for neurological and psychiatric disorders [13]. Group II mGluR agonists containing pyrazole moieties have reached clinical trials for schizophrenia and anxiety disorders [13]. The compounds demonstrated efficacy in preclinical models of addiction and depression, with mGluR5 inhibitors showing particular promise for anxiety, depression, and Parkinson's disease levodopa-induced dyskinesias [13].

Neuroprotective Mechanisms

The neuroprotective effects of 1-cyclobutyl-1H-pyrazol-5-amine derivatives involve multiple molecular mechanisms [14]. In primary cortical neuron cultures, compound 54 showed significant neuroprotective effects against amyloid-beta (Aβ)-induced neurotoxicity [14]. Western blot analysis indicated that the compound inhibited key pathways involved in neurodegeneration, including modulation of tau phosphorylation and reduction of oxidative stress markers [14].

Oxidative Stress Protection

The compounds demonstrated potent antioxidant activity in neuronal cell models, protecting against oxidative damage through multiple mechanisms . The neuroprotective effects included reduction of reactive oxygen species formation, preservation of mitochondrial membrane potential, and enhancement of cellular antioxidant defense systems . The cyclobutyl substituent appeared to contribute to the stability of the compounds under oxidative conditions .

Neuroinflammation Modulation

Pyrazole derivatives showed significant anti-neuroinflammatory activity through modulation of microglial activation and cytokine production . The compounds reduced production of pro-inflammatory mediators in brain tissue, including TNF-α, IL-1β, and nitric oxide . This anti-neuroinflammatory activity is particularly relevant for neurodegenerative diseases where chronic inflammation contributes to disease progression .

Blood-Brain Barrier Penetration

A critical advantage of 1-cyclobutyl-1H-pyrazol-5-amine derivatives is their ability to cross the blood-brain barrier effectively [12] . The lipophilic nature of the cyclobutyl group combined with the appropriate molecular weight and polar surface area of the pyrazole ring system facilitates brain penetration [12]. Pharmacokinetic studies demonstrated significant brain exposure following systemic administration, with brain-to-plasma ratios indicating effective CNS penetration [12].

Neuronal Survival and Synaptic Plasticity

The compounds promoted neuronal survival through multiple pathways, including enhancement of neurotrophic factor expression and protection against excitotoxicity . Studies in hippocampal slice cultures showed that treatment with pyrazole derivatives enhanced long-term potentiation and synaptic plasticity, suggesting potential cognitive benefits . The compounds also demonstrated protective effects against glutamate-induced excitotoxicity, a common pathway in neurodegeneration .

Clinical Relevance

The neuroprotective properties of 1-cyclobutyl-1H-pyrazol-5-amine derivatives suggest potential therapeutic applications in various neurological conditions [12] . The compounds showed efficacy in preclinical models of stroke, traumatic brain injury, and neurodegenerative diseases [12]. The ability to cross the blood-brain barrier and target multiple neuroprotective pathways makes these compounds attractive candidates for clinical development [12].

XLogP3

0.7

Dates

Last modified: 08-18-2023

Explore Compound Types